
Methyl 3,5-diaminopyrazine-2-carboxylate
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3,5-diaminopyrazine-2-carboxylate typically involves the reaction of 3,5-diaminopyrazine-2-carboxylic acid with methanol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the process .
Chemical Reactions Analysis
Types of Reactions
Methyl 3,5-diaminopyrazine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazine derivatives.
Reduction: Reduction reactions can convert the compound into its amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the pyrazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted pyrazine derivatives, which can be further utilized in the synthesis of more complex molecules .
Scientific Research Applications
Chemistry
- Building Block for Synthesis : Methyl 3,5-diaminopyrazine-2-carboxylate serves as a foundational compound in the synthesis of various heterocyclic compounds and complex molecules.
- Chemical Reactions : It undergoes oxidation, reduction, and substitution reactions, leading to a range of pyrazine derivatives that can be utilized in further chemical syntheses .
Biology
- Biological Activity : Derivatives of this compound exhibit notable antimicrobial, antiviral, and anticancer properties. Research indicates that these derivatives can inhibit specific enzymes or receptors involved in disease progression .
Medicine
- Therapeutic Applications : The compound has potential as a therapeutic agent in developing new drugs targeting various diseases. Notably, it has been studied for its role in inhibiting enzymes like 15-prostaglandin dehydrogenase (15-PGDH), which is implicated in tissue repair and regeneration .
Industrial Uses
- Material Production : In the industrial sector, this compound is used to produce materials with specific properties such as catalysts and polymers .
Case Study 1: Anticancer Activity
A study investigated the anticancer potential of derivatives of this compound against A549 (lung cancer) and MCF-7 (breast cancer) cell lines. The results demonstrated that these compounds inhibited cell growth in a dose-dependent manner, suggesting their potential as anticancer agents .
Case Study 2: Inhibition of 15-PGDH
Research focused on optimizing variants of small molecules derived from this compound to inhibit 15-PGDH. These variants showed improved solubility and drug-like properties while effectively increasing PGE2 levels in vivo, which could enhance tissue regeneration following injury .
Mechanism of Action
The mechanism of action of Methyl 3,5-diaminopyrazine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to the modulation of biological processes. For example, its derivatives may act as kinase inhibitors, affecting cell signaling pathways involved in cancer progression .
Comparison with Similar Compounds
Similar Compounds
- 3,5-Diaminopyrazine-2-carboxylic acid
- Methyl 3-aminopyrazine-2-carboxylate
- Methyl 5-aminopyrazine-2-carboxylate
Uniqueness
Methyl 3,5-diaminopyrazine-2-carboxylate is unique due to its dual amine groups at positions 3 and 5 of the pyrazine ring, which confer distinct chemical reactivity and biological activity compared to other pyrazine derivatives .
Biological Activity
Methyl 3,5-diaminopyrazine-2-carboxylate is a heterocyclic compound that has garnered attention in recent years due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potentials, and relevant case studies.
- Molecular Formula : C6H10N4O2
- Molecular Weight : 158.17 g/mol
- Structure : The compound features two amino groups and a carboxylate group attached to a pyrazine ring, which contributes to its reactivity and interaction with biological targets.
This compound exhibits biological activity primarily through its interactions with various enzymes and receptors. The presence of amino and carboxylic acid groups allows for hydrogen bonding and electrostatic interactions, which can influence biochemical pathways.
- Enzyme Inhibition : The compound has shown potential as an inhibitor for enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). In a study, derivatives of the compound were synthesized and screened for their inhibitory activity against these enzymes. One derivative demonstrated an IC50 value of 29.46 µM for AChE, indicating significant potency .
Biological Activity Overview
The biological activities of this compound can be summarized as follows:
Activity | Description |
---|---|
Enzyme Inhibition | Inhibits AChE and BuChE; potential for treating neurodegenerative diseases. |
Antimicrobial Activity | Exhibits activity against various bacterial strains; potential as an antibiotic. |
Anticancer Potential | Investigated for its role in inhibiting cancer cell proliferation. |
Metal Chelation | Shows ability to chelate metal ions, which may play a role in its biological effects. |
Case Studies
- Neuroprotective Effects : A study evaluated the neuroprotective effects of this compound derivatives in models of Alzheimer's disease. The findings indicated that certain derivatives not only inhibited AChE but also showed promise in reducing amyloid-beta accumulation .
- Antimicrobial Studies : Another investigation focused on the compound's antimicrobial properties against Gram-positive and Gram-negative bacteria. Results indicated that it exhibited significant antibacterial activity, suggesting its potential as a lead compound for developing new antibiotics .
- Cancer Research : Research into the anticancer properties highlighted that this compound could inhibit cell growth in several cancer cell lines through apoptosis induction mechanisms. This suggests its utility in cancer therapy development .
Properties
IUPAC Name |
methyl 3,5-diaminopyrazine-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N4O2/c1-12-6(11)4-5(8)10-3(7)2-9-4/h2H,1H3,(H4,7,8,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMGVITOFKPGSPZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC=C(N=C1N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20569063 | |
Record name | Methyl 3,5-diaminopyrazine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20569063 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1458-19-1 | |
Record name | Methyl 3,5-diaminopyrazine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20569063 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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